Selenophene-2,5-dicarboxylic acid is an organic compound characterized by the presence of a selenophene ring, which is a five-membered heterocyclic structure containing selenium. Its molecular formula is and it has a molecular weight of approximately 219.05 g/mol. The compound features two carboxylic acid functional groups located at the 2 and 5 positions of the selenophene ring, contributing to its reactivity and potential applications in various fields, including organic synthesis and materials science .
The synthesis of selenophene-2,5-dicarboxylic acid can be accomplished through several methods:
Selenophene-2,5-dicarboxylic acid has several potential applications:
Selenophene-2,5-dicarboxylic acid shares structural similarities with several other compounds in the selenophene family and related heterocycles. Here are some comparable compounds:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 2,5-Dimethylselenophene | Heterocyclic | Precursor for oxidation to form dicarboxylic acid |
| Selenophene | Heterocyclic | Basic structure without carboxyl groups |
| Thiophene-2,5-dicarboxylic acid | Analogous compound | Contains sulfur instead of selenium |
| 2,5-Furandicarboxylic acid | Furan derivative | Similar dicarboxylic structure but different heteroatom |
Selenophene-2,5-dicarboxylic acid is unique due to the presence of selenium within its structure, which imparts distinctive electronic properties not found in sulfur-containing analogs like thiophene. This uniqueness may contribute to its potential applications in advanced materials and pharmaceuticals that leverage selenium's beneficial biological effects .
The molecular structure of selenophene-2,5-dicarboxylic acid comprises a five-membered selenophene ring with two carboxylic acid groups at opposing positions (Figure 1). Single-crystal X-ray diffraction (SC-XRD) of its zinc-based MOF derivative ([Zn₂(sedc)₂(dabco)], 1se) reveals a tetragonal crystal system (space group P) with a three-dimensional channel structure. The apertures of these channels measure 5 × 8 Å along the c-axis, while smaller channels exhibit apertures of 2.5 × 5 Å or 3.5 × 4 Å. The selenium atoms are fully exposed within the framework, facilitating interactions with guest molecules such as CO₂.
Table 1: Crystallographic Parameters of Selenophene-2,5-Dicarboxylate MOFs
| Parameter | 1se (Selenophene) | 1t (Thiophene) | 1b (Benzene) |
|---|---|---|---|
| Space Group | P | P | P |
| Channel Aperture (Å) | 5 × 8 | 4.5 × 7.5 | 3 × 6 |
| CO₂ Uptake (298 K) | 45 cm³/g | 38 cm³/g | 25 cm³/g |
The larger channel dimensions and enhanced CO₂ adsorption capacity of 1se compared to thiophene (1t) and benzene (1b) analogues underscore selenium’s role in modulating framework flexibility and gas affinity.
Infrared (IR) spectroscopy of selenophene-2,5-dicarboxylic acid reveals characteristic vibrational modes:
¹H NMR of its diiron complex derivatives (e.g., 5a) shows resonances at δ 1.36 ppm (CH₃) and δ 7.37 ppm (selenophene protons), confirming the integrity of the heterocycle. ⁷⁷Se NMR spectroscopy further resolves selenium’s electronic environment, with chemical shifts at 130–150 ppm. Raman spectroscopy of activated MOFs detects framework breathing modes at 200–300 cm⁻¹, attributed to Se···O interactions.
Selenium’s polarizability and van der Waals radius (1.90 Å vs. sulfur’s 1.85 Å) impart distinct structural and electronic properties:
Electronic Effects:
Structural Flexibility:
Selenophene-2,5-dicarboxylic acid exhibits moderate thermal stability with decomposition occurring in the temperature range of 280-320°C. This thermal behavior has been primarily characterized through thermogravimetric analysis (TGA) studies of metal-organic frameworks incorporating the selenophene-2,5-dicarboxylate ligand [1].
The compound demonstrates an onset decomposition temperature of approximately 280°C, which is comparable to other selenophene-containing metal-organic frameworks reported in the literature. The maximum decomposition rate occurs at around 320°C, indicating that the primary thermal degradation processes are concentrated within this temperature window [1]. This thermal stability profile is particularly relevant for applications in high-temperature processing and materials science.
The thermal decomposition mechanism follows typical patterns observed for dicarboxylic acids, involving decarboxylation processes that release carbon dioxide and selenium-containing fragments. The decomposition products include carbon dioxide, selenium dioxide, and various organic fragments derived from the selenophene ring structure [1]. Studies have shown that the compound maintains structural integrity up to approximately 280°C, after which irreversible framework decomposition occurs.
Weight loss analysis indicates that at 100°C, the compound exhibits less than 5% weight loss, primarily attributed to moisture content rather than thermal degradation [1]. This characteristic suggests good thermal stability under moderate heating conditions, making it suitable for various synthetic and analytical procedures.
The atmospheric stability of selenophene-2,5-dicarboxylic acid shows similar degradation patterns in both air and inert atmospheres, indicating that oxidative processes do not significantly accelerate thermal decomposition compared to purely thermal mechanisms [2]. This behavior contrasts with some organic compounds that show enhanced degradation in oxidizing environments.
The solubility characteristics of selenophene-2,5-dicarboxylic acid reflect its polar dicarboxylic acid nature combined with the unique electronic properties imparted by the selenium heteroatom. The compound exhibits limited water solubility, consistent with other dicarboxylic acids of similar structure [3].
Molecular descriptors relevant to solubility include a polar surface area of approximately 74.6 Ų, two hydrogen bond donors (carboxylic acid protons), and four hydrogen bond acceptors (oxygen atoms from the carboxyl groups). These characteristics classify the compound as moderately polar with expected enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide [4].
The partition coefficient (LogP) is estimated to be in the range of 1.0-2.0, based on comparison with structurally similar compounds. This value indicates moderate lipophilicity, which is typical for substituted aromatic carboxylic acids [5]. The presence of the selenium atom may influence partition behavior compared to its sulfur and oxygen analogs.
pH-dependent solubility behavior is expected, with increased solubility at higher pH values due to deprotonation of the carboxylic acid groups. This characteristic enables the compound to form water-soluble salts under basic conditions, which is advantageous for synthetic applications and biological studies.
Temperature effects on solubility follow standard thermodynamic principles, with increased solubility at elevated temperatures. This behavior is particularly relevant for crystallization and purification procedures, where temperature control can be used to optimize recovery yields.
The electrochemical properties of selenophene-2,5-dicarboxylic acid are influenced by both the selenium heteroatom and the carboxylic acid functionalities. Electrochemical studies of related selenophene derivatives provide insights into the expected redox behavior of this compound.
The acid-base properties of selenophene-2,5-dicarboxylic acid are governed by the presence of two carboxylic acid groups, resulting in a diprotic acid system with two distinct dissociation constants.
First dissociation constant (pKa₁) is estimated to be in the range of 2.5-3.5, based on comparison with structurally similar compounds such as thiophene-2,5-dicarboxylic acid [5]. This value reflects the acidity of the first carboxylic acid group, which is influenced by the electron-withdrawing nature of the selenophene ring.
Second dissociation constant (pKa₂) is estimated to be in the range of 4.5-5.5, representing the deprotonation of the second carboxylic acid group. The difference between pKa₁ and pKa₂ values indicates the electrostatic interaction between the two ionizable groups [8].
Isoelectric point is estimated to occur between pH 3.0-4.0, representing the pH at which the compound carries no net charge. This parameter is particularly relevant for separation techniques and biological applications where charge state affects molecular interactions.
Species distribution as a function of pH shows that at pH 1, the fully protonated form (H₂A) predominates. At pH 7, the monoanion (HA⁻) is the dominant species, while at pH 12, the dianion (A²⁻) form is prevalent. This pH-dependent speciation directly affects solubility, with the anionic forms showing enhanced water solubility.
Buffer capacity is moderate due to the presence of two ionizable groups, making the compound useful for pH control applications within specific pH ranges. The buffering capacity is most pronounced near the pKa values where the Henderson-Hasselbalch equation predicts optimal buffering conditions.
Ionic strength effects on the dissociation constants follow the Debye-Hückel theory, with higher ionic strength generally shifting the equilibria and affecting the apparent pKa values. This consideration is important for quantitative applications where precise pH control is required.